molecular formula C19H26N2O5S B041002 Aminopentamide sulfate CAS No. 20701-77-3

Aminopentamide sulfate

Cat. No. B041002
CAS RN: 20701-77-3
M. Wt: 394.5 g/mol
InChI Key: GEKOQGPXZRQQHJ-UHFFFAOYSA-N
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Description

Aminopentamide sulfate is a compound used in various applications, including as a medication. Its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties have been the subject of scientific research.

Synthesis Analysis

The synthesis of compounds similar to Aminopentamide sulfate, such as cyclic sulfonamides (sultams), involves innovative approaches. For instance, direct synthesis of sultams through intramolecular C(sp3)-H amidation reaction using iron complexes has been reported, showcasing a method that tolerates a broad variety of substrates and yields up to 89% (Dayou Zhong et al., 2019). Another approach involves the synthesis of pentane amino derivatives through environmentally safe methods in water, highlighting effective bactericides and anticorrosive properties (A. G. Talybov et al., 2010).

Molecular Structure Analysis

The crystal structure of Aminopentamide hydrogen sulfate has been detailed, revealing it crystallizes in space group P21/c with specific dimensions and consists of layers parallel to the bc-plane with hydrogen sulfate anions at the core. This structural analysis is crucial for understanding its interactions and stability (J. Kaduk et al., 2022).

Chemical Reactions and Properties

Research into the chemical reactions of similar compounds, such as the synthesis of N-hydroxyacetaminophen, a postulated toxic metabolite, and its phenolic sulfate conjugate, provides insights into the reactivity and potential applications of Aminopentamide sulfate analogs. These studies indicate moderate instability at physiological pH and temperature for such compounds (M. Gemborys et al., 1978).

Physical Properties Analysis

The study of protamine sulfate, a compound with physical characteristics that may mirror those of Aminopentamide sulfate, shows that thermal analyses can reveal differences in thermal behavior among sources, whereas spectroscopic analyses confirm a predominantly random coil conformation with a minor β-sheet presence. This suggests that similar analytical techniques could be applied to study Aminopentamide sulfate (D. Awotwe-Otoo et al., 2012).

Chemical Properties Analysis

The reactions of glutamate semialdehyde aminomutase with enantiomers of a novel compound designed as a mechanism-based inhibitor reveal the chemical behavior of sulfonamide-based structures, suggesting potential inhibitory activities of Aminopentamide sulfate derivatives in biochemical pathways (Roberto Contestabile et al., 2000).

Scientific Research Applications

  • Crystal Structure Analysis :

    • A study on the crystal structure of aminopentamide hydrogen sulfate showed a strong hydrogen bond between anions, cations, and anions, linking them into parallel b-axis layers (Kaduk et al., 2022).
  • Pharmaceutical Applications :

    • Protamine sulfate, a similar compound, has been studied for its ability to inhibit VEGF expression and VEGF-VEGFR binding in vitro, which could offer a cost-effective treatment for angiogenic eye diseases like diabetic retinopathy and age-related macular degeneration (Jianbin Hu et al., 2010).
    • An RP-HPLC method was developed for determining gentamicin sulfate and its related substances in pharmaceutical creams, providing valuable information for product development and quality control (Joseph & Rustum, 2010).
    • Protamine sulfate has been found to enhance lipid-mediated gene transfer, making it a potential adjuvant for human gene therapy (Sorgi, Bhattacharya, & Huang, 1997).
    • Gentamicin sulfate nanoparticles prepared using Eudragit RS-100 show potential for increased bioavailability by improving permeability and absorption in the gastrointestinal tract (Nejati, Maram, & Ahmady, 2021).
  • Biological and Medical Research :

    • A gas-chromatographic method was developed for quantifying disopyramide, providing a sensitive and specific method for its detection in blood plasma or serum (Gal, Brady, & Kett, 1980).
    • Protamine sulfate has been shown to inhibit angiogenesis by affecting the mitogenic effects of fibroblast growth factor and extracellular matrix, but it enhances epidermal growth factor's mitogenic activity (Neufeld & Gospodarowicz, 1987).

Safety And Hazards

Aminopentamide sulfate is harmful if swallowed . It is advised to handle it in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOQGPXZRQQHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-46-8 (Parent)
Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7057604
Record name Aminopentamide sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminopentamide sulfate

CAS RN

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8
Record name Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35144-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aminopentamide sulfate [USP]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminopentamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162
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Record name Aminopentamide sulfate
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Record name AMINOPENTAMIDE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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